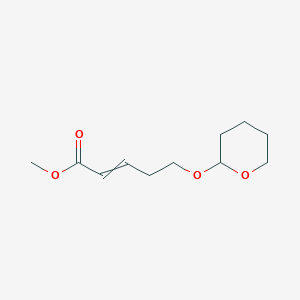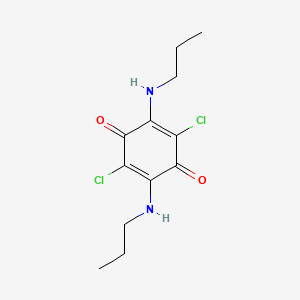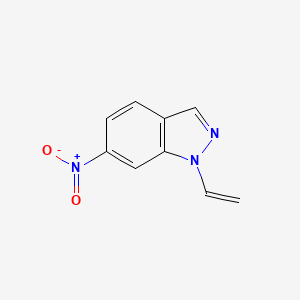![molecular formula C6H11NO3Se B14511719 3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid CAS No. 62673-26-1](/img/structure/B14511719.png)
3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid is an organic compound that belongs to the class of carboxylic acids It contains a carboxyl group (-COOH) and an amino group (-NH2) attached to a propanoic acid backbone, with a selanyl (selenium-containing) group linked to the propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, where a base abstracts a proton from the alpha carbon of a malonic ester, which is then alkylated with an alkyl halide. The hydrolysis of the esters and the amide protecting group under aqueous acidic conditions generates the desired amino acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The selanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include selenoxide, selenone, alcohol derivatives, and various substituted amino acids.
Scientific Research Applications
3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s selenium content makes it useful for studying selenium’s role in biological systems.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid involves its interaction with various molecular targets and pathways. The selanyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The amino and carboxyl groups allow the compound to interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Selenomethionine: Another selenium-containing amino acid, used as a dietary supplement and in research.
Uniqueness
3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid is unique due to its specific structure, combining a selanyl group with a propanoic acid backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
62673-26-1 |
|---|---|
Molecular Formula |
C6H11NO3Se |
Molecular Weight |
224.13 g/mol |
IUPAC Name |
3-(3-amino-3-oxopropyl)selanylpropanoic acid |
InChI |
InChI=1S/C6H11NO3Se/c7-5(8)1-3-11-4-2-6(9)10/h1-4H2,(H2,7,8)(H,9,10) |
InChI Key |
VZYHUKFGCUVNDR-UHFFFAOYSA-N |
Canonical SMILES |
C(C[Se]CCC(=O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,6-Diethyl-4-(phenylsulfanyl)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14511641.png)

![2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline](/img/structure/B14511652.png)

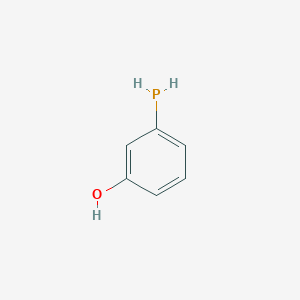
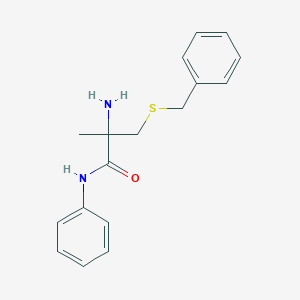

![tert-Butyl [(difluorophosphoryl)methylidene]carbamate](/img/structure/B14511687.png)
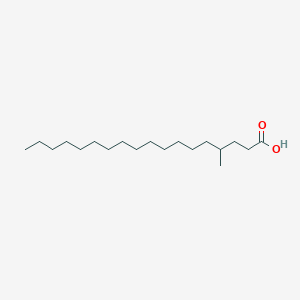
![N-(4-Chlorophenyl)-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-diene-1-carboxamide](/img/structure/B14511707.png)
![N-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14511722.png)
